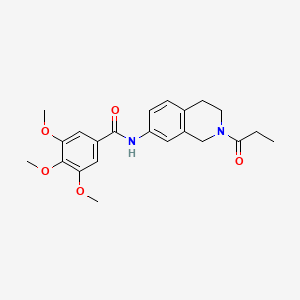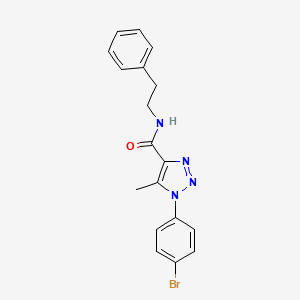![molecular formula C12H8BrNO3S B2991656 3-[(4-Bromobenzoyl)amino]thiophene-2-carboxylic acid CAS No. 884534-46-7](/img/structure/B2991656.png)
3-[(4-Bromobenzoyl)amino]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .
Synthesis Analysis
Thiophene derivatives, such as the one , can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Fiesselmann synthesis is one of the best methods for the generation of 3-hydroxy-2-thiophene carboxylic acid derivatives .Molecular Structure Analysis
The molecular formula of “3-[(4-Bromobenzoyl)amino]thiophene-2-carboxylic acid” is C12H8BrNO3S . It contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 180-184 °C (lit.) . Its molecular weight is 282.16 .Aplicaciones Científicas De Investigación
Synthesis and Biological Importance
Compounds like 2-(thio)ureabenzothiazoles, which share structural motifs with 3-[(4-Bromobenzoyl)amino]thiophene-2-carboxylic acid, have been synthesized and evaluated for their broad spectrum of biological activities. These activities are significant in medicinal chemistry, highlighting the potential of such compounds in the development of therapeutic agents. The synthesis methodologies for such compounds, including various substituents, provide a foundation for synthesizing and studying compounds like this compound, potentially offering new pharmacophores with varied biological activities (Rosales-Hernández et al., 2022).
Pharmacological Activities of Related Compounds
Gallic acid and its derivatives, analogous in their potential for modification and bioactivity to this compound, have been studied for their anti-inflammatory properties and molecular mechanisms in inflammatory diseases. These studies offer insights into the structural optimization and biological evaluation of related compounds, suggesting avenues for research into the bioactivity of this compound and its derivatives (Bai et al., 2020).
Environmental and Toxicological Considerations
Understanding the environmental fate and toxicological profile of related compounds, such as parabens, provides a framework for assessing the impact of this compound and similar molecules. Studies on parabens' occurrence in aquatic environments and their potential as weak endocrine disrupter chemicals underline the importance of environmental safety and human health considerations in the development and application of chemical compounds (Haman et al., 2015).
Analytical Methods in Antioxidant Activity
Research on analytical methods for determining antioxidant activity, such as the various spectrophotometric and electrochemical assays, can be relevant for evaluating the bioactivity of this compound. These methodologies provide essential tools for assessing the compound's potential therapeutic applications, especially in contexts where antioxidant properties are of interest (Munteanu & Apetrei, 2021).
Safety and Hazards
The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H334 - May cause allergy or asthma symptoms or breathing difficulties if inhaled, H335 - May cause respiratory irritation . Therefore, it’s important to handle it with care, using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .
Direcciones Futuras
Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring the biological activities of “3-[(4-Bromobenzoyl)amino]thiophene-2-carboxylic acid” and its potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
3-[(4-bromobenzoyl)amino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3S/c13-8-3-1-7(2-4-8)11(15)14-9-5-6-18-10(9)12(16)17/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSJJWWEKZMADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(SC=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2991573.png)





![3-methoxy-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B2991585.png)
![1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide](/img/structure/B2991586.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2991589.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2991590.png)

![(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2991595.png)
![7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2991596.png)
